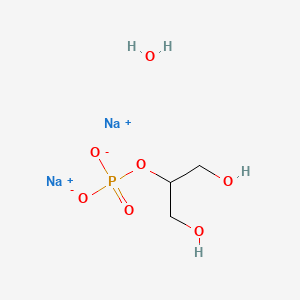

Sodium 2-(phosphonooxy)propane-1,3-bis(olate)--water (2/1/1)

Description

Beta-Glycerophosphate disodium salt hydrate: is a versatile compound widely used in various research domains, including cell biology, biochemical research, and metabolomics. It is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor. This compound is extensively utilized in chitosan hydrogel formulations for drug delivery research and serves as a phosphate source for cell growth and recombinant protein production .

Properties

CAS No. |

154804-51-0 |

|---|---|

Molecular Formula |

C3H9Na2O7P |

Molecular Weight |

234.05 g/mol |

IUPAC Name |

disodium;2-phosphonooxypropane-1,3-diolate;hydrate |

InChI |

InChI=1S/C3H7O6P.2Na.H2O/c4-1-3(2-5)9-10(6,7)8;;;/h3H,1-2H2,(H2,6,7,8);;;1H2/q-2;2*+1; |

InChI Key |

UOCRSCMEIHYRII-UHFFFAOYSA-N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Intermediate Protection

The European patent (EP2389348B1) outlines a method to minimize α-isomer contamination (<1%) using protected glycerol derivatives :

Reactants :

-

Glycerol

-

Protecting agents (e.g., benzyl chloride)

-

Phosphorylating agents (e.g., POCl₃)

Procedure :

-

Protection :

-

Glycerol is reacted with benzyl chloride to form 1,3-dibenzyl glycerol.

-

Selective protection directs phosphorylation to the β-position.

-

-

Phosphorylation :

-

Deprotection and Hydrolysis :

-

Hydrogenolysis removes benzyl groups.

-

Hydrolysis with NaOH (10–50 mM) yields BGP.

-

-

Purification :

-

Partitioning between polar (methanol-water) and non-polar (hexane) solvents removes organic byproducts.

-

Crystallization from ethanol-water mixtures enhances purity.

-

Advantages :

Comparative Analysis of Methods

Optimization Strategies

Hydrolysis Time and Temperature

Prolonged hydrolysis (10–12 hours) at 100°C reduces free phosphoric acid residues to <0.01%. Elevated temperatures (>120°C) risk decomposition, while shorter durations (<8 hours) leave unreacted ester.

Chemical Reactions Analysis

Types of Reactions: Beta-Glycerophosphate disodium salt hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glycerophosphoric acid.

Reduction: It can be reduced to glycerol and phosphoric acid.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific pH conditions to proceed.

Major Products:

Oxidation: Glycerophosphoric acid.

Reduction: Glycerol and phosphoric acid.

Substitution: Various substituted glycerophosphate derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₃H₉Na₂O₇P

- CAS Number: 13408-09-8

- Molecular Weight: 234.05 g/mol

Role in Cell Biology

Beta-Glycerophosphate disodium salt hydrate serves as a phosphate group donor, which is essential for various cellular processes, particularly in bone biology and mineralization.

Matrix Mineralization Studies

- Function: Acts as a phosphate source that promotes mineralization in osteoblasts (bone-forming cells).

- Mechanism: Enhances the deposition of calcium phosphate in the extracellular matrix, crucial for bone formation.

Case Study:

In a study involving MC3T3-E1 cells (mouse osteoblast-like cells), it was demonstrated that beta-Glycerophosphate significantly increased mineral deposition when combined with ascorbic acid and bone morphogenetic protein-2 (BMP-2) .

Vascular Calcification

- Application: Used to accelerate calcification in vascular smooth muscle cells.

- Mechanism: Promotes calcification through an alkaline phosphatase-related pathway.

Research Findings:

A concentration of 10 mM beta-Glycerophosphate was found to enhance calcification rates in cultured vascular smooth muscle cells, indicating its potential therapeutic applications in vascular diseases .

Biochemical Research

Beta-Glycerophosphate disodium salt hydrate is also utilized as a biochemical reagent due to its properties as a protein phosphatase inhibitor.

Protein Phosphatase Inhibition

- Function: Inhibits serine-threonine phosphatases, which are critical for regulating various cellular signaling pathways.

Data Table: Protein Phosphatase Inhibition by Beta-Glycerophosphate

| Phosphatase Type | Inhibition Effect |

|---|---|

| Serine/Threonine | Broad-spectrum |

| Alkaline Phosphatase | Enhanced activity |

Application Example:

In kinase reaction buffers, beta-Glycerophosphate is frequently employed to maintain phosphate levels necessary for enzyme activity .

Applications in Stem Cell Research

Beta-Glycerophosphate is pivotal in stem cell differentiation studies, particularly in osteogenic differentiation of mesenchymal stem cells.

Osteogenic Differentiation

- Role: Serves as an essential component in culture media for promoting the differentiation of mesenchymal stem cells into osteoblast-like cells.

Case Study:

Research has shown that the addition of beta-Glycerophosphate to culture media significantly enhances the mineralization capacity of human bone marrow stromal cells .

Applications in Microbiology

Beta-Glycerophosphate is used to buffer media for microbial cultures, particularly Lactococcus species involved in recombinant protein expression.

Recombinant Protein Production

- Function: Buffers M17 media for Lactococcus culture.

Research Insights:

The use of beta-Glycerophosphate has been reported to improve the yield of recombinant proteins by maintaining optimal pH levels during microbial fermentation processes .

Mechanism of Action

Beta-Glycerophosphate disodium salt hydrate functions primarily as a phosphate donor. In cell biology, it donates phosphate groups to facilitate matrix mineralization and calcification processes. The compound accelerates the calcification of vascular smooth muscle cells and promotes bone matrix mineralization when delivered to osteoblasts. It also acts as a serine-threonine phosphatase inhibitor, providing broad-spectrum inhibition in kinase reaction buffers .

Comparison with Similar Compounds

- Glycerophosphoric acid disodium salt hydrate (alpha and beta mixture)

- Beta-Glycerophosphate disodium salt pentahydrate

- Disodium beta-glycerol phosphate pentahydrate

- Glycerol-2-phosphate

Comparison: Beta-Glycerophosphate disodium salt hydrate is unique due to its high purity and specific hydration state, making it suitable for various research applications. Compared to other similar compounds, it offers advantages in terms of solubility, stability, and effectiveness as a phosphate donor and phosphatase inhibitor .

Biological Activity

β-Glycerophosphate disodium salt hydrate (BGP) is a compound widely recognized for its significant role in biological and biochemical research. It serves primarily as a phosphate group donor and a protein phosphatase inhibitor, making it crucial in various cellular processes, particularly in bone mineralization and cell culture applications.

- Chemical Formula : C₃H₇O₆PNa₂ · 5H₂O

- CAS Number : 13408-09-8

- Molecular Weight : 306.1 g/mol

- Purity : ≥95%

1. Phosphate Group Donor

BGP acts as a vital phosphate group donor in matrix mineralization studies. This property is particularly important for:

- Bone Matrix Mineralization : BGP promotes the mineralization of the bone matrix when delivered to osteoblasts, providing essential phosphate ions necessary for bone formation .

- Vascular Calcification : It accelerates calcification in vascular smooth muscle cells through mechanisms associated with alkaline phosphatase activity .

2. Protein Phosphatase Inhibition

BGP is recognized as a potent inhibitor of protein phosphatases, which are enzymes that remove phosphate groups from proteins. This inhibition is significant in:

- Cell Signaling Pathways : By modulating protein phosphorylation, BGP influences various signaling pathways that are critical for cell growth and differentiation .

The biological activity of BGP can be attributed to its ability to increase inorganic phosphate (Pi) levels in the extracellular environment. In studies involving osteoblast-like cells (e.g., MC3T3-E1), BGP has been shown to enhance mineral deposition without affecting anaerobic glycolysis rates, indicating its role in promoting cellular mineralization processes .

Table 1: Summary of Key Studies on BGP

| Study Reference | Cell Type | Concentration Used | Main Findings |

|---|---|---|---|

| Fujimoto & Mabuchi (1997) | Osteoblasts | 10 mM | Promoted mineralization in osteoblast cultures. |

| Lecanda et al. (1997) | Human Bone Marrow Stromal Cells | N/A | Enhanced matrix mineralization in presence of BMP-2 and ascorbic acid. |

| Chung et al. (2014) | Vascular Smooth Muscle Cells | 10 mM | Accelerated calcification via alkaline phosphatase mechanism. |

Applications in Research

BGP's versatility extends beyond bone research; it is also utilized in:

Q & A

Q. What is the primary role of β-glycerophosphate disodium salt hydrate (BGP) in cell culture and osteogenic differentiation?

BGP serves as an organic phosphate donor and alkaline phosphatase substrate, facilitating extracellular matrix mineralization in osteogenic differentiation. It is commonly used at 10 mM in combination with ascorbic acid (50 μg/mL) and dexamethasone (10⁻⁷–10⁻⁶ M) to induce mesenchymal stem cell differentiation into osteoblasts . Methodologically, prepare BGP as a sterile aqueous stock solution (≥30.7 mg/mL in water) and add it to differentiation media, refreshing the medium every 2–3 days to maintain activity .

Q. How does BGP function as a phosphatase inhibitor in kinase assays?

BGP inhibits serine-threonine phosphatases (e.g., PP1/PP2A) by acting as a non-hydrolyzable phosphate analog, preserving phosphorylated states of target proteins in kinase reaction buffers. For optimal inhibition, use BGP at 10–20 mM in lysis or assay buffers, often combined with protease inhibitors (e.g., PMSF) and other phosphatase inhibitors (e.g., sodium orthovanadate) . Pre-warm solutions to 37°C to ensure solubility and avoid precipitation .

Q. What are the critical quality control parameters for BGP in experimental reproducibility?

- Purity : ≥97% (HPLC/LC-MS validated), with ≤2% α-glycerophosphate isomer contamination .

- Solubility : Verify solubility in water (≥80 mg/mL) and avoid ethanol-based solvents due to incompatibility .

- Storage : Store at 2–8°C (short-term) or –20°C (long-term) in desiccated, light-protected vials to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting data on BGP’s phosphatase inhibition efficacy be resolved?

Discrepancies often arise from variations in:

- Isoform specificity : BGP preferentially inhibits PP2A over PP1. Validate using isoform-specific assays (e.g., immunoprecipitation-phosphatase activity assays) .

- Buffer composition : High divalent cations (e.g., Mg²⁺/Mn²⁺) may reduce inhibition. Chelators (e.g., EDTA) can enhance efficacy .

- Cell type : Primary osteoblasts require longer incubation (≥14 days) for mineralization vs. immortalized lines (7–10 days) .

Q. What strategies optimize BGP concentrations to balance osteogenic induction and cytotoxicity?

- Dose-response profiling : Test BGP at 5–20 mM in media. Higher doses (>20 mM) may induce cytotoxicity via phosphate overload .

- Calcium co-supplementation : Use 10 mM CaCl₂ to enhance mineralization without increasing BGP concentration .

- Time-course analysis : Monitor alkaline phosphatase activity (Day 7–10) and calcium deposition (Day 14–21) to adjust treatment duration .

Q. How does BGP interact with other signaling pathways in osteogenesis (e.g., Wnt/β-catenin)?

BGP synergizes with Wnt/β-catenin activators (e.g., LiCl) to upregulate osteogenic markers (Runx2, OPN). Methodologically:

Q. What are the limitations of BGP in 3D tissue engineering models?

- Diffusion barriers : In hydrogels/scaffolds, BGP gradients may form. Use smaller pore sizes (<50 μm) or frequent media replenishment .

- pH sensitivity : BGP hydrolysis in acidic microenvironments (pH <6.5) reduces efficacy. Monitor pH with fluorescent probes (e.g., SNARF-1) .

Methodological Best Practices

- Stock preparation : Dissolve BGP in sterile water (100 mM stock), filter-sterilize (0.22 μm), and aliquot to avoid freeze-thaw cycles .

- Contamination checks : Test for endotoxins (<0.1 EU/mg) using LAL assays if working with sensitive primary cells .

- Data normalization : Express mineralization data as calcium content per µg DNA (e.g., via Alizarin Red quantification and PicoGreen assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.